4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring and an N-linked propargyl ether chain terminating in a 2-methoxyphenoxy group. The but-2-yn-1-yl linker introduces conformational rigidity due to the triple bond, which may influence binding interactions and pharmacokinetic properties.
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-12-10-16(11-13-17)20(22)21-14-6-7-15-25-19-9-5-4-8-18(19)23-2/h4-5,8-13H,3,14-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGDMOLZGPPABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 4-ethoxybenzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ether derivatives.
Scientific Research Applications
4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The following benzamide derivatives share partial structural homology with the target compound, differing in substituents, linker chemistry, or aromatic modifications.
Table 1: Comparative Analysis of Benzamide Derivatives
*Calculated based on structural inference where direct data is unavailable.
Critical Comparative Analysis
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy and methoxy groups contrast with the nitro and chloro substituents in 4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE . Electron-donating groups may improve metabolic stability compared to nitro groups, which are prone to reduction.
Linker Chemistry
- Rigidity vs. Flexibility: The propargyl ether linker in the target compound restricts rotational freedom, which could optimize target binding compared to the flexible ethoxyethoxy chain in N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide .
- Polarity: The ethylamino and ethoxyethoxy linkers in analogs () introduce polarity, likely improving aqueous solubility compared to the target’s alkyne-linked aromatic system .
Pharmacokinetic Implications
- Lipophilicity: The trifluorobiphenyl group () and chloro substituent () may increase logP values, favoring blood-brain barrier penetration, whereas the target’s methoxyphenoxy group balances lipophilicity and polarity.
- Metabolic Stability: Amino groups () could undergo oxidation or conjugation, whereas the target’s propargyl linker may resist enzymatic degradation .
Biological Activity
4-Ethoxy-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an ethoxy group, a methoxyphenoxy moiety, and a butynyl linkage, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiproliferative Activity : Compounds with methoxy and hydroxy substitutions have shown significant antiproliferative effects against cancer cell lines.
- Antioxidant Activity : The presence of methoxy groups enhances antioxidant properties by stabilizing free radicals.
- Enzyme Inhibition : Some derivatives demonstrate inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds. For instance, derivatives with methoxy groups have been shown to exhibit selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Selective |
| Compound B | HCT 116 | 3.7 | Moderate |
| Compound C | HEK 293 | 5.3 | Low solubility |
Antioxidant Activity
The antioxidant capacity of these compounds is significant. For example, certain derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT. This activity is attributed to the ability of methoxy and hydroxy groups to donate electrons or hydrogen atoms .
Enzyme Inhibition Studies
The inhibition of PTP1B by analogs such as compound 10m has been reported to enhance insulin-stimulated glucose uptake without significant cytotoxicity. The IC50 value for this compound was found to be as low as 0.07 μM, indicating potent inhibitory activity .
Table 2: PTP1B Inhibition Potency
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| Compound 10m | 0.07 | 32-fold over TCPTP |
| Compound X | 0.15 | Moderate |
Case Studies
A notable case study involved the synthesis and evaluation of various N-substituted benzimidazole carboxamides that were structurally similar to our compound of interest. These studies revealed that specific substitutions could drastically alter biological activity, particularly in terms of antiproliferative and antioxidative properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
